1-(2-(1,3-dioxan-2-yl)ethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-(2-(1,3-dioxan-2-yl)ethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that features a unique combination of functional groups, including a dioxane ring, a cyclopropyl group, a thiophene ring, and a triazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,3-dioxan-2-yl)ethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,3-dioxane ring through an acid-catalyzed cyclization of a diol with an aldehyde. The resulting dioxane intermediate is then subjected to a series of reactions to introduce the ethyl, cyclopropyl, thiophene, and triazolone groups. These steps often involve nucleophilic substitution, cyclization, and condensation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions and continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1,3-dioxan-2-yl)ethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolone moiety can be reduced to form corresponding amines.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the triazolone moiety can produce triazole amines.
Scientific Research Applications
1-(2-(1,3-dioxan-2-yl)ethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-(1,3-dioxan-2-yl)ethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The triazolone moiety is known to interact with various biological targets, while the thiophene ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1,3-dioxan-2-yl)ethyl)-4-cyclopropyl-3-(phenyl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a phenyl group instead of a thiophene ring.
1-(2-(1,3-dioxan-2-yl)ethyl)-4-cyclopropyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 1-(2-(1,3-dioxan-2-yl)ethyl)-4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiophene ring, in particular, can enhance the compound’s electronic properties and biological activity compared to similar compounds with different aromatic rings.
Properties
IUPAC Name |
4-cyclopropyl-2-[2-(1,3-dioxan-2-yl)ethyl]-5-thiophen-2-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-15-17(7-6-13-20-8-2-9-21-13)16-14(12-3-1-10-22-12)18(15)11-4-5-11/h1,3,10-11,13H,2,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNESNEJCWKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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